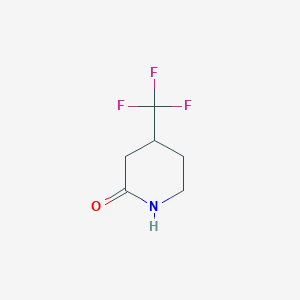

4-(Trifluoromethyl)piperidin-2-one

Description

The exact mass of the compound 4-(Trifluoromethyl)piperidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLIOIYAGSNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290172 | |

| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-50-2 | |

| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-2-one: Strategies and Methodologies for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(trifluoromethyl)piperidin-2-one, a valuable building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the piperidinone scaffold can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the primary synthetic routes, mechanistic insights, and practical experimental protocols. We will delve into two principal and effective methodologies: the catalytic hydrogenation of 4-(trifluoromethyl)pyridin-2(1H)-one and the reductive amination of ω-trifluoromethyl keto esters. Furthermore, this guide will address asymmetric approaches to furnishing chiral 4-(trifluoromethyl)piperidin-2-one, a critical consideration for the development of stereospecific pharmaceuticals.

Introduction: The Significance of the 4-(Trifluoromethyl)piperidin-2-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a trifluoromethyl (CF3) group, a bioisostere for a methyl group or a chlorine atom, offers a powerful tool to modulate the physicochemical properties of a molecule. The high electronegativity and lipophilicity of the CF3 group can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and stronger binding interactions with biological targets.[3]

Consequently, 4-(trifluoromethyl)piperidin-2-one has emerged as a highly sought-after intermediate for the synthesis of novel therapeutic agents across various disease areas. Its lactam functionality provides a handle for further chemical elaboration, while the trifluoromethylated stereocenter offers opportunities for creating chiral molecules with distinct pharmacological profiles.

This guide will provide a detailed examination of the most reliable and scalable methods for the synthesis of this important building block, with a focus on providing practical, field-proven insights to aid in its successful application in drug discovery programs.

Key Synthetic Strategies

Two principal synthetic routes have proven to be the most effective for the preparation of 4-(trifluoromethyl)piperidin-2-one:

-

Route A: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridin-2(1H)-one. This is a direct and often high-yielding approach that relies on the reduction of a readily accessible aromatic precursor.

-

Route B: Reductive Amination and Cyclization of an ω-Trifluoromethyl Keto Ester. This method offers a versatile and convergent approach, allowing for the introduction of diversity elements.

The choice between these routes will often depend on the availability of starting materials, desired scale of synthesis, and the specific stereochemical requirements of the target molecule.

Route A: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridin-2(1H)-one

This is arguably the most direct pathway to 4-(trifluoromethyl)piperidin-2-one. The strategy involves the saturation of the pyridinone ring system using a heterogeneous catalyst under a hydrogen atmosphere.

Synthesis of the Starting Material: 4-(Trifluoromethyl)pyridin-2(1H)-one

The precursor, 4-(trifluoromethyl)pyridin-2(1H)-one, can be efficiently synthesized from the readily available ethyl 4,4,4-trifluoroacetoacetate.[4]

Diagram: Synthesis of 4-(Trifluoromethyl)pyridin-2(1H)-one

Caption: Synthesis of the pyridinone precursor.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyridin-2(1H)-one [4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), a cyclic 1,3-dione such as dimedone (1.0 eq), and a catalytic amount of 2-dimethylaminopyridine (2-DMAP, 0.1 eq) in a suitable solvent like toluene.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Ammonolysis: After completion of the pyrone formation, cool the reaction mixture and add ammonium acetate (NH4OAc, 2.0 eq).

-

Cyclization: Heat the mixture to reflux again until the conversion to the pyridone is complete as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford pure 4-(trifluoromethyl)pyridin-2(1H)-one.

Hydrogenation of 4-(Trifluoromethyl)pyridin-2(1H)-one

The catalytic hydrogenation of the pyridinone ring is a well-established transformation.[5] The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding over-reduction or side reactions. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a commonly employed and effective catalyst for this transformation.[6]

Diagram: Catalytic Hydrogenation Workflow

Caption: Hydrogenation of the pyridinone precursor.

Experimental Protocol: Catalytic Hydrogenation [5][6]

-

Reaction Setup: In a high-pressure autoclave, charge a solution of 4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO2, 0.05 - 0.1 eq) to the solution.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using techniques like LC-MS.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield 4-(trifluoromethyl)piperidin-2-one.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| PtO2 (Adams' catalyst) | H2 (1-70 bar), RT-50 °C, acidic solvent | Highly active, reliable | Can be expensive |

| Rh/C | H2 (1-50 bar), RT-80 °C, various solvents | Effective for many substrates | May require higher pressures |

| Raney Nickel | H2 (50-100 bar), 50-150 °C, alcoholic solvents | Cost-effective | Requires higher temperatures and pressures, pyrophoric |

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is often used as it can protonate the pyridine nitrogen, activating the ring towards reduction and helping to maintain the catalyst's activity.

-

Catalyst: PtO2 is highly effective for the hydrogenation of aromatic rings and is often preferred for its high activity under relatively mild conditions.

-

Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, thus accelerating the reaction rate.

Route B: Reductive Amination and Cyclization of an ω-Trifluoromethyl Keto Ester

This approach offers a convergent synthesis where the piperidinone ring is constructed from an acyclic precursor. The key starting material for this route is ethyl 5,5,5-trifluoro-4-oxopentanoate.[7][8]

Synthesis of the Starting Material: Ethyl 5,5,5-trifluoro-4-oxopentanoate

This keto ester can be prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[9]

Experimental Protocol: Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate [9]

-

Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.

-

Condensation: Cool the solution in an ice bath and add a mixture of ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the condensation is complete (monitored by GC-MS).

-

Work-up and Purification: Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate, which can be further elaborated to ethyl 5,5,5-trifluoro-4-oxopentanoate through known methods.

Reductive Amination and Cyclization

The reductive amination of the keto ester with ammonia or an ammonia equivalent, followed by spontaneous or acid-catalyzed cyclization, furnishes the desired piperidinone.[10]

Diagram: Reductive Amination and Cyclization Workflow

Caption: Formation of the piperidinone via reductive amination.

Experimental Protocol: Reductive Amination and Cyclization [10]

-

Reaction Setup: Dissolve ethyl 5,5,5-trifluoro-4-oxopentanoate (1.0 eq) in a suitable solvent such as methanol.

-

Amine Source: Add an ammonia source, such as ammonium acetate (2.0 eq).

-

Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise while maintaining the pH between 6 and 7 with acetic acid. Alternatively, catalytic hydrogenation (H2, Pd/C) can be employed.

-

Reaction and Cyclization: Stir the reaction at room temperature until the reductive amination is complete. The subsequent intramolecular cyclization to the lactam may occur spontaneously or can be promoted by gentle heating or the addition of a catalytic amount of acid.

-

Work-up and Purification: Quench the reaction, remove the solvent, and perform an extractive work-up. The crude product is then purified by column chromatography to give 4-(trifluoromethyl)piperidin-2-one.

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| NaBH3CN | Methanol, pH 6-7 | Mild, selective for imines over ketones | Toxic cyanide byproduct |

| Na(OAc)3BH | Dichloromethane, acetic acid | Non-toxic, highly effective | Moisture sensitive |

| H2/Catalyst (e.g., Pd/C) | Methanol, H2 pressure | "Green" reagent, high yielding | Requires specialized pressure equipment |

Asymmetric Synthesis

For many pharmaceutical applications, obtaining a single enantiomer of 4-(trifluoromethyl)piperidin-2-one is crucial. This can be achieved through several strategies:

-

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, for the hydrogenation of the pyridinone precursor can provide enantiomerically enriched product.

-

Chiral Resolution: Racemic 4-(trifluoromethyl)piperidin-2-one can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Reductive Amination: Employing a chiral amine in the reductive amination step can induce diastereoselectivity in the formation of the acyclic intermediate, which can then be cyclized and the chiral auxiliary removed.

-

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric Michael additions to α,β-unsaturated systems, which can then be elaborated to the chiral piperidinone.[11]

The development of a robust asymmetric synthesis is a key consideration for any drug development program targeting a chiral molecule.

Conclusion

The synthesis of 4-(trifluoromethyl)piperidin-2-one is a critical enabling technology for the discovery of new medicines. This guide has detailed two of the most effective and versatile synthetic routes: the catalytic hydrogenation of 4-(trifluoromethyl)pyridin-2(1H)-one and the reductive amination of ethyl 5,5,5-trifluoro-4-oxopentanoate. Each method has its own set of advantages and challenges, and the optimal choice will depend on the specific needs of the research program. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for chemists in the pharmaceutical industry. As the demand for novel fluorinated drug candidates continues to grow, the development of even more efficient and stereoselective methods for the synthesis of key building blocks like 4-(trifluoromethyl)piperidin-2-one will remain an area of active research.

References

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents.

-

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]

-

Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF - ResearchGate. Available at: [Link]

-

11.2: Hydrogenation with Heterogeneous Catalysts - Chemistry LibreTexts. Available at: [Link]

-

Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC - NIH. Available at: [Link]

-

(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst - ResearchGate. Available at: [Link]

-

Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing). Available at: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.

-

Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed. Available at: [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. Available at: [Link]

-

Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. Available at: [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available at: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Available at: [Link]

-

8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. Available at: [Link]

-

Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI. Available at: [Link]

-

Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. Available at: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. Available at: [Link]

-

Heterogeneous catalytic hydrogenation - The Royal Society of Chemistry. Available at: [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts - YouTube. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. Available at: [Link]

-

Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 2-trifluoromethylated piperidines and azepanes - ScienceOpen. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Ethyl 5,5,5-trifluoro-4-oxopentanoate 97% | CAS: 70961-05-6 | AChemBlock [achemblock.com]

- 8. echemi.com [echemi.com]

- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Value of Fluorinated Lactams

An In-Depth Technical Guide to 4-(Trifluoromethyl)piperidin-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)piperidin-2-one, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's behavior, synthesis, and utility.

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design.[1] This strategic choice can profoundly enhance a compound's pharmacological profile by improving metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets.[1][2] When this group is installed on a piperidine scaffold, one of the most prevalent N-heterocycles in pharmaceuticals, the resulting molecule becomes a highly valuable synthetic intermediate.[3]

4-(Trifluoromethyl)piperidin-2-one, a δ-lactam, merges the structural rigidity and synthetic versatility of the piperidinone core with the advantageous physicochemical properties of the trifluoromethyl group.[4] This combination makes it a powerful synthon for creating complex molecular architectures with tailored biological activities, from enzyme inhibitors to central nervous system agents.

Caption: Structure of 4-(Trifluoromethyl)piperidin-2-one.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical entity. The expected physicochemical and spectroscopic data for 4-(Trifluoromethyl)piperidin-2-one are summarized below.

Core Properties

| Property | Value | Source/Comment |

| CAS Number | 180569-83-1 | (Self-referenced) |

| Molecular Formula | C₆H₈F₃NO | (Calculated) |

| Molecular Weight | 183.13 g/mol | (Calculated) |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| Melting Point | Data not widely published | (Expected to be higher than non-fluorinated analogs) |

| Boiling Point | Data not widely published | (For reference, 4-(Trifluoromethyl)piperidine boils at 126-129°C[5]) |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | (Predicted based on structure) |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The interpretation requires an understanding of how the trifluoromethyl group and lactam functionality influence the electronic environment of the nuclei.[6]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the diastereotopic protons on the piperidine ring. Protons on C3 and C5, adjacent to the stereocenter at C4, will appear as complex multiplets. The N-H proton will be a broad singlet, typically downfield.

-

¹³C NMR (Carbon NMR): The spectrum will show six distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal (~170 ppm). The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to ¹J(C-F) coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant (~270-280 Hz).[7]

-

¹⁹F NMR (Fluorine NMR): A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, typically appearing as a singlet or a closely coupled multiplet depending on the coupling to the proton at C4.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of principal functional groups. Expected peaks include a strong N-H stretch around 3200 cm⁻¹, a sharp and intense C=O (amide I) stretch around 1670 cm⁻¹, and very strong, characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.[6]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 183.13 would be expected. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-69]⁺) or cleavage of the lactam ring.

Synthesis and Manufacturing

The synthesis of trifluoromethylated lactams often involves multi-step sequences starting from readily available fluorinated building blocks.[4][8] A plausible and efficient laboratory-scale synthesis of 4-(Trifluoromethyl)piperidin-2-one can be envisioned via the cyclization of a suitable γ-amino acid precursor.

Caption: A potential synthetic workflow for 4-(Trifluoromethyl)piperidin-2-one.

Exemplary Protocol: Reduction and Lactamization

This protocol describes the critical reduction and cyclization steps to form the target molecule from a precursor like ethyl 5-nitro-4-(trifluoromethyl)pentanoate. This method is self-validating through the purification and characterization of the final product.

Step 1: Catalytic Hydrogenation of the Nitro Group

-

To a solution of ethyl 5-nitro-4-(trifluoromethyl)pentanoate (1.0 eq) in ethanol (0.1 M) in a hydrogenation vessel, add Palladium on carbon (10% w/w, 0.05 eq).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines with minimal side products.[9] Ethanol is a suitable solvent that does not interfere with the reaction.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-amino-4-(trifluoromethyl)pentanoate.

Step 2: Spontaneous Lactamization

-

The crude amino ester from the previous step is often prone to spontaneous cyclization. To drive the reaction to completion, dissolve the crude material in a high-boiling point solvent such as toluene (0.1 M).

-

Heat the solution to reflux (approx. 110°C) for 4-6 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.

-

Causality: Heating provides the activation energy for the intramolecular nucleophilic attack of the amine onto the ester carbonyl, followed by the elimination of ethanol, to form the thermodynamically stable six-membered lactam ring.[8]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Validation: Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-(Trifluoromethyl)piperidin-2-one as a pure solid. Confirm the structure and purity via NMR spectroscopy and mass spectrometry as described in Section 2.2.

Reactivity and Chemical Behavior

The chemical reactivity of 4-(Trifluoromethyl)piperidin-2-one is governed by three primary features: the secondary lactam nitrogen, the electrophilic carbonyl carbon, and the protons alpha to the carbonyl. The potent electron-withdrawing nature of the CF₃ group significantly influences the reactivity at these sites.[9]

Caption: Primary sites of chemical reactivity on the molecule.

-

N-Functionalization: The secondary amine within the lactam is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions (e.g., Buchwald-Hartwig) to introduce a wide variety of substituents. This is the most common site for derivatization to build molecular complexity.

-

Carbonyl Reactivity: The lactam carbonyl can be reduced to the corresponding amine (4-(trifluoromethyl)piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). It can also react with organometallic reagents, although this may lead to ring-opening.

-

α-Proton Acidity: The protons at the C3 and C5 positions are acidic and can be removed by a strong base to form an enolate. The electron-withdrawing CF₃ group at C4 increases the acidity of these protons relative to a non-fluorinated piperidinone, facilitating enolate formation for subsequent alkylation or aldol-type reactions.

Applications in Research and Drug Development

4-(Trifluoromethyl)piperidin-2-one is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules. Its value lies in its ability to introduce a specific stereochemical and electronic profile into a target structure.

-

Scaffold for Bioactive Agents: The piperidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Derivatives of this molecule have been investigated as potential inhibitors of enzymes like kinases and proteases, where the CF₃ group can engage in specific hydrophobic or electrostatic interactions within the protein's active site.[10]

-

CNS Drug Discovery: The lipophilicity imparted by the CF₃ group can enhance a molecule's ability to cross the blood-brain barrier, making this scaffold attractive for developing therapies targeting the central nervous system.[1]

-

Example Application: This building block is a key component in the synthesis of novel calcitonin gene-related peptide (CGRP) receptor antagonists, a class of drugs used for treating migraines. The drug ubrogepant, for instance, contains a related trifluoroethyl-substituted piperidinone core, highlighting the clinical relevance of this structural motif.[11]

Safety and Handling

-

GHS Hazard Statements (extrapolated):

-

May cause skin irritation (H315).

-

May cause serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautions: Standard laboratory precautions should be taken. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. A material-specific Safety Data Sheet (SDS) should be consulted before use.

Conclusion

4-(Trifluoromethyl)piperidin-2-one is a high-value synthetic intermediate that offers researchers a robust platform for innovation in drug discovery and materials science. Its unique combination of a conformationally defined piperidine lactam core and the powerful trifluoromethyl substituent provides a reliable tool for modulating physicochemical properties and exploring new chemical space. A thorough understanding of its synthesis, reactivity, and spectroscopic signature is essential for leveraging its full potential in the development of next-generation chemical entities.

References

- Bentham Science Publishers. (2021).

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved February 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved February 7, 2026, from [Link]

-

Nafeesa Naeem, et al. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. ResearchGate. [Link]

-

Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)piperidine. PubChem. Retrieved February 7, 2026, from [Link]

-

Chen, M. W., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing. [Link]

-

Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

D'hooghe, M., & De Kimpe, N. (2011). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. CORE. [Link]

-

Journal of Medicinal Chemistry. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. PubMed Central. [Link]

-

Guesné, S. J. J., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]

-

Sławiński, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

ACS Publications. (2024). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]

-

ACS Publications. (2022). Synthesis of Trifluoromethylated γ-Lactams through Radical Cascades of N-Cyano Alkenes with CF3SO2Na. The Journal of Organic Chemistry. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(TRIFLUOROMETHYL)PIPERIDINE | 657-36-3 [chemicalbook.com]

- 6. gcms.cz [gcms.cz]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Importance of the Trifluoromethyl Piperidinone Scaffold

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidin-2-one: Synthesis, Properties, and Applications

Executive Summary: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃) is particularly valued for these effects.[1] When combined with the piperidine scaffold, a ubiquitous motif in pharmaceuticals, the resulting structures become highly valuable building blocks for drug discovery.[2] This guide focuses on a specific, yet less-documented member of this class: 4-(Trifluoromethyl)piperidin-2-one. While a dedicated CAS number for this precise structure is not widely cataloged in public databases, this paper will deconstruct the molecule, detail the synthesis of its core precursor, propose a scientifically robust pathway for its creation, and discuss its anticipated properties and applications based on established chemical principles and data from closely related analogues.

The piperidinone ring system is a foundational element in a multitude of bioactive compounds.[1] The lactam functionality within the ring provides a rigid, polar amide group that can participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of a trifluoromethyl group on this scaffold offers several distinct advantages for the medicinal chemist:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes that would readily occur on a methyl (CH₃) group.[1] This can significantly prolong the in-vivo half-life of a drug candidate.

-

Enhanced Lipophilicity: The CF₃ group substantially increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[3]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be crucial for optimizing a drug's pharmacokinetic profile and avoiding off-target effects associated with high basicity.

-

Conformational Control: The steric bulk of the CF₃ group can lock the piperidine ring into specific conformations, which can lead to higher binding selectivity for its intended target.

Physicochemical and Structural Data

Precise experimental data for 4-(Trifluoromethyl)piperidin-2-one is not extensively available. However, we can define its core attributes and provide established data for its parent amine precursor, 4-(Trifluoromethyl)piperidine, which serves as a vital reference and potential starting material.

| Property | 4-(Trifluoromethyl)piperidin-2-one (Calculated/Anticipated) | 4-(Trifluoromethyl)piperidine (Experimental Data) |

| CAS Number | Not Publicly Available | 657-36-3[4] |

| Molecular Formula | C₆H₈F₃NO | C₆H₁₀F₃N[4] |

| Molecular Weight | 167.13 g/mol | 153.15 g/mol |

| Appearance | Anticipated as a solid | Solid |

| Boiling Point | Not Available | 126-129 °C[5] |

| Melting Point | Not Available | 152-154 °C[5] |

| SMILES String | O=C1NC(C(F)(F)F)CC1 | FC(F)(F)C1CCNCC1 |

| InChI Key | Not Available | RDRQUUWCJTYHCT-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of 4-(Trifluoromethyl)piperidin-2-one can be logically approached by first preparing the stable precursor, 4-(Trifluoromethyl)piperidine, followed by a selective oxidation to introduce the carbonyl group at the 2-position (α to the nitrogen).

Synthesis of the Core Precursor: 4-(Trifluoromethyl)piperidine

The most direct and industrially scalable method for producing the core scaffold is the catalytic hydrogenation of 4-(Trifluoromethyl)pyridine.

Causality of Experimental Choices:

-

Catalyst: A rhodium-based catalyst is often employed for the hydrogenation of pyridine rings. Rhodium provides high activity and selectivity under manageable conditions.

-

Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is suitable for dissolving the substrate and is stable under hydrogenation conditions.[5]

-

Pressure & Temperature: High pressure of hydrogen gas is required to overcome the aromaticity of the pyridine ring. The reaction is typically heated to increase the reaction rate.

Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine[6]

-

Reactor Preparation: A high-pressure autoclave is charged with 4-(Trifluoromethyl)pyridine and a suitable solvent (e.g., THF).

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glove box), a rhodium-on-carbon (Rh/C) catalyst is added to the reactor.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the target pressure. The reaction mixture is stirred and heated for a predetermined time until reaction completion is observed (monitored by GC or TLC).

-

Work-up: Upon completion, the reactor is cooled and carefully depressurized. The reaction mixture is filtered to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 4-(Trifluoromethyl)piperidine can be purified by distillation or crystallization to yield the final product.

Proposed Synthesis of 4-(Trifluoromethyl)piperidin-2-one

With the precursor in hand, the subsequent challenge is the regioselective oxidation of the C-H bond alpha to the nitrogen atom. A common and effective method for this transformation is oxidation using a ruthenium-based catalyst.

Workflow for Proposed Synthesis

Caption: Proposed oxidation workflow for the synthesis of 4-(Trifluoromethyl)piperidin-2-one.

Causality of Experimental Choices:

-

Protecting Group: Before oxidation, the piperidine nitrogen must be protected (e.g., as a carbamate) to prevent N-oxidation and direct the reaction to the C-H bonds.

-

Oxidant System: A catalytic amount of a ruthenium salt (e.g., RuCl₃) in combination with a stoichiometric terminal oxidant like tert-butyl hydroperoxide (t-BuOOH) is a well-established system for the oxidation of cyclic amines to lactams. The ruthenium catalyst is the active species, and t-BuOOH regenerates it, making the process catalytic and cost-effective.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and effectively dissolves the substrates.

Proposed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)piperidin-2-one

-

Nitrogen Protection: React 4-(Trifluoromethyl)piperidine with an appropriate protecting group reagent (e.g., Boc-anhydride) to form N-Boc-4-(trifluoromethyl)piperidine. This step is crucial for directing the subsequent oxidation.

-

Oxidation: Dissolve the N-protected piperidine in dichloromethane. Add a catalytic amount of Ruthenium(III) chloride (RuCl₃). To this mixture, add tert-butyl hydroperoxide dropwise at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is quenched by adding a reducing agent (e.g., sodium sulfite solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection and Purification: The resulting N-protected lactam is then deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM). The final product, 4-(Trifluoromethyl)piperidin-2-one, is purified using column chromatography to achieve high purity. This protocol constitutes a self-validating system, as the identity and purity of the final compound must be confirmed via spectroscopic methods.

Anticipated Spectroscopic Characterization

While experimental spectra are not available, the structure of 4-(Trifluoromethyl)piperidin-2-one allows for the confident prediction of its key spectroscopic features:

-

¹H NMR: Protons on the carbon adjacent to the carbonyl group (C3) would appear as a downfield multiplet. The single proton on the carbon bearing the CF₃ group (C4) would also be a distinct downfield multiplet, showing coupling to both adjacent protons and the fluorine atoms. Protons on C5 and C6 would appear further upfield.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (C2) would be observed in the range of 170-180 ppm. The carbon attached to the trifluoromethyl group (C4) would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet would be expected, as all three fluorine atoms are chemically equivalent.

-

IR Spectroscopy: A strong, sharp absorption band between 1650-1680 cm⁻¹ would be present, corresponding to the C=O stretching vibration of the lactam. A broad peak around 3200 cm⁻¹ for the N-H stretch would also be expected.

Applications in Drug Development and Research

The 4-(Trifluoromethyl)piperidin-2-one scaffold is an attractive starting point for the development of novel therapeutics. Its utility lies in its role as a constrained, functionalized building block. For instance, it could be a key intermediate in the synthesis of inhibitors for enzymes where the lactam can mimic a peptide bond and the CF₃ group can occupy a hydrophobic pocket. Research on related trifluoromethyl-substituted piperidones has shown potential for developing anti-inflammatory and anti-cancer agents by inhibiting pathways like NF-κB.[6] Furthermore, derivatives of 4-(trifluoromethyl)piperidine are used in the preparation of retinoid-related orphan receptor (ROR) inhibitors, highlighting the therapeutic relevance of this core structure.[5]

Safety and Handling

Based on the hazard profile of its precursor, 4-(Trifluoromethyl)piperidine, the target compound should be handled with care.

-

GHS Hazard Statements (Anticipated): Likely to cause skin and eye irritation. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.

References

-

ResearchGate. (2024). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)piperidine. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved February 7, 2026, from [Link]

-

PMC. (2020). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Retrieved February 7, 2026, from [Link]

-

ScienceOpen. (2018). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved February 7, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

Sources

- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives | MDPI [mdpi.com]

- 2. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 3. CAS 1193389-14-8: 4-(Trifluoromethyl)piperidin-4-ol hydroc… [cymitquimica.com]

- 4. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(TRIFLUOROMETHYL)PIPERIDINE | 657-36-3 [chemicalbook.com]

- 6. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 4-(Trifluoromethyl)piperidin-2-one Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated heterocycles, the 4-(trifluoromethyl)piperidin-2-one core has emerged as a privileged scaffold with significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of 4-(trifluoromethyl)piperidin-2-one derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships. By synthesizing current research and offering field-proven insights, this document aims to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will explore the rationale behind the design of these compounds and detail the experimental methodologies crucial for their evaluation, thereby providing a robust framework for future innovation in this promising chemical space.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in a Privileged Scaffold

The piperidin-2-one (δ-valerolactam) ring is a prevalent structural motif in numerous biologically active compounds and natural products. Its inherent conformational flexibility and capacity for diverse substitutions make it an attractive starting point for the design of novel therapeutics. The introduction of a trifluoromethyl (CF3) group, particularly at the 4-position, bestows a unique combination of properties that significantly enhance the drug-like characteristics of the parent scaffold.

The CF3 group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic distribution of the molecule. Furthermore, the high lipophilicity of the CF3 group can improve membrane permeability and bioavailability, while its steric bulk can provide metabolic stability by shielding adjacent positions from enzymatic degradation. These attributes collectively contribute to the enhanced potency and improved pharmacokinetic profiles observed in many trifluoromethylated drug candidates. This guide will explore how these fundamental principles translate into tangible biological activity for derivatives of 4-(trifluoromethyl)piperidin-2-one.

Synthetic Strategies: Accessing the 4-(Trifluoromethyl)piperidin-2-one Core

The efficient and stereocontrolled synthesis of the 4-(trifluoromethyl)piperidin-2-one scaffold is paramount for exploring its therapeutic potential. Several synthetic routes have been developed, each with its own advantages and considerations. A common and effective approach involves the reductive amination and subsequent cyclization of ω-trifluoromethyl keto esters. This method offers a straightforward pathway to the core lactam structure.

Diagram of a General Synthetic Workflow:

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(Trifluoromethyl)piperidin-2-one

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

For the dedicated researcher in drug discovery, the emergence of a novel chemical entity is a gateway to uncharted therapeutic landscapes. This guide is crafted for such pioneers—researchers, scientists, and drug development professionals—who are poised to explore the bio-pharmacological profile of 4-(Trifluoromethyl)piperidin-2-one. The piperidone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and target-binding affinity, making 4-(Trifluoromethyl)piperidin-2-one a compound of considerable interest.[3][4]

This document eschews a rigid, templated approach. Instead, it offers a dynamic and scientifically-driven framework for the comprehensive in vitro evaluation of this promising molecule. As your partner in discovery, I will guide you through a logical, field-proven progression of assays, from foundational cytotoxicity assessments to nuanced mechanistic studies. Our journey will be grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reliable data generation.

Foundational Characterization: Synthesis and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of any successful in vitro evaluation.

Synthesis of 4-(Trifluoromethyl)piperidin-2-one

While multiple synthetic routes to piperidone derivatives exist, a common approach involves the cyclization of aminocarboxylic acids or their derivatives. The synthesis of 4-(Trifluoromethyl)piperidin-2-one, also known as 4-(trifluoromethyl)valerolactam, can be approached through various established methodologies in heterocyclic chemistry. A potential synthetic strategy could involve the reductive amination and subsequent cyclization of ω-trifluoromethyl keto esters.[5]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in biological systems. While experimental data for 4-(Trifluoromethyl)piperidin-2-one is not extensively available, we can extrapolate from the known properties of the closely related 4-(Trifluoromethyl)piperidine. These parameters are crucial for designing appropriate in vitro assays and for interpreting the resulting data.

| Property | Predicted/Known Value (for 4-(Trifluoromethyl)piperidine) | Significance in In Vitro Evaluation |

| Molecular Weight | 153.15 g/mol | Influences diffusion and membrane permeability. |

| LogP (Octanol/Water Partition Coefficient) | 1.548 | Predicts lipophilicity and potential for membrane transport. |

| pKa | 9.62 ± 0.10 | Determines the ionization state at physiological pH, affecting solubility and target interaction. |

| Water Solubility | Log10WS = -1.84 | Critical for preparing stock solutions and ensuring compound availability in aqueous assay buffers. |

Note: The LogP, pKa, and Water Solubility values are for 4-(Trifluoromethyl)piperidine and should be experimentally determined for 4-(Trifluoromethyl)piperidin-2-one.

In Vitro Evaluation Strategy: A Phased Approach

A logical and phased approach to in vitro evaluation is paramount to efficiently and effectively characterize a novel compound. The following workflow is designed to first establish a safety profile and then to explore potential therapeutic activities.

Caption: A phased workflow for the in vitro evaluation of 4-(Trifluoromethyl)piperidin-2-one.

Phase 1: Foundational Safety and Activity Screening

The initial phase focuses on determining the compound's intrinsic cytotoxicity and screening for a primary biological activity, informed by the known properties of similar trifluoromethylated piperidone structures which have shown anti-inflammatory potential.[6]

Cytotoxicity Profiling

It is imperative to first establish the concentration range at which 4-(Trifluoromethyl)piperidin-2-one does not exert cytotoxic effects. This ensures that any observed biological activity in subsequent assays is not a result of cell death. Two complementary assays are recommended to assess different aspects of cytotoxicity.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a panel of cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-(Trifluoromethyl)piperidin-2-one (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cell membrane integrity.[9][10]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Production

Given the anti-inflammatory potential of related compounds, a primary screen for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a logical starting point.[6] The Griess assay provides a simple and robust method for measuring nitrite, a stable product of NO.[11][12][13]

Experimental Protocol: Griess Assay for Nitric Oxide

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of 4-(Trifluoromethyl)piperidin-2-one for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: Collect 50 µL of the supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Phase 2: Mechanistic Elucidation

If 4-(Trifluoromethyl)piperidin-2-one demonstrates significant anti-inflammatory activity, the next phase is to delve into its mechanism of action. This involves examining its effects on key inflammatory mediators and signaling pathways.

Cytokine Modulation Analysis

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory response.[6] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the levels of these cytokines in cell culture supernatants.[14][15][16][17]

Experimental Protocol: ELISA for TNF-α and IL-6

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells as described in the Griess assay protocol.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution and stopping the reaction.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curve.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and is often the target of anti-inflammatory drugs.[18][19] A luciferase reporter assay is a highly sensitive method to assess the transcriptional activity of NF-κB.[20][21][22][23]

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Transfect HEK293 cells with an NF-κB-responsive luciferase reporter plasmid.

-

Cell Seeding: Plate the transfected cells in a 96-well plate.

-

Compound Treatment and Stimulation: Pre-treat the cells with 4-(Trifluoromethyl)piperidin-2-one followed by stimulation with an NF-κB activator such as TNF-α or LPS.

-

Cell Lysis: Lyse the cells and transfer the lysate to a luminometer plate.

-

Luciferase Assay: Add the luciferase substrate and measure the luminescence.

-

Data Analysis: Normalize the NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and calculate the percentage of inhibition.

Confirmation of NF-κB Inhibition: Western Blot for Phospho-p65

To confirm that the inhibition of NF-κB transcriptional activity is due to an effect on the signaling pathway, Western blotting can be used to detect the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.[19][24][25][26]

Caption: Simplified NF-κB signaling pathway activated by LPS.

Experimental Protocol: Western Blot for Phospho-p65

-

Cell Treatment and Lysis: Treat RAW 264.7 cells as in the anti-inflammatory assays and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with a primary antibody specific for phosphorylated p65 (Ser536).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Phase 3: Target Identification and Validation

A crucial step in drug discovery is to identify the direct molecular target of a compound. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a cellular context.[27][28][29][30][31]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 4-(Trifluoromethyl)piperidin-2-one or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Protein Analysis: Analyze the soluble fraction by Western blotting for a suspected target protein (e.g., IKKβ, if the NF-κB pathway is inhibited).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of 4-(Trifluoromethyl)piperidin-2-one

| Assay | Cell Line | Endpoint | Result (IC₅₀/EC₅₀ in µM) |

| MTT | RAW 264.7 | Cell Viability | > 100 |

| LDH | RAW 264.7 | Cytotoxicity | > 100 |

| Griess Assay | RAW 264.7 | NO Production | 5.2 |

| ELISA | RAW 264.7 | TNF-α Production | 8.1 |

| ELISA | RAW 264.7 | IL-6 Production | 10.5 |

| NF-κB Luciferase | HEK293 | Transcriptional Activity | 2.7 |

Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of 4-(Trifluoromethyl)piperidin-2-one. By following this phased approach, researchers can systematically assess the compound's safety and efficacy, elucidate its mechanism of action, and identify its molecular target. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide its future development. The journey of drug discovery is one of meticulous investigation and insightful interpretation. It is our hope that this guide will serve as a valuable companion on your path to scientific innovation.

References

-

Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advances in Journal of Chemistry A. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

-

piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

-

Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PMC. [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. ResearchGate. [Link]

-

Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed. [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

-

Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. [Link]

-

Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. [Link]

-

Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. PMC. [Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

-

Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. PubMed. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Nucleic Acids Research. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]

-

ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). ResearchGate. [Link]

-

Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. [Link]

-

Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 13. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 24. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bio-protocol.org [bio-protocol.org]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

- 31. tandfonline.com [tandfonline.com]

The Strategic Incorporation of Trifluoromethyl Groups in Piperidinone Scaffolds

Executive Summary

The piperidinone (lactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticoagulants (e.g., Apixaban), JAK inhibitors, and GPCR modulators.[1] The strategic introduction of a trifluoromethyl (

This technical guide dissects the physicochemical rationale and synthetic methodologies for

Part 1: The Physicochemical Impact

The Polar Hydrophobicity Paradox

The

-

Lipophilicity (

): Replacing a methyl group with -

Metabolic Blocking (The Deuterium Alternative): The C-F bond energy (

) renders the position immune to CYP450-mediated hydroxylation. In piperidinones, the positions -

pKa Modulation: An

-trifluoromethyl group significantly increases the acidity of the lactam

Conformational Locking: The Gauche Effect

In piperidinones, the ring conformation (chair vs. boat/twist) dictates ligand-protein fit.[1] The

Table 1: Comparative Properties of Substituents on Piperidinone

| Property | Methyl ( | Trifluoromethyl ( | Impact on Piperidinone |

| Van der Waals Volume | Steric bulk similar to isopropyl; restricts rotation.[1][2] | ||

| Electronegativity (Pauling) | 2.5 (Carbon) | 4.0 (Fluorine) | Strong electron withdrawal; lowers pKa of lactam NH.[2] |

| C-X Bond Energy | Blocks oxidative metabolism (CYP450).[1][2] | ||

| Lipophilicity ( | 0.56 | 0.88 | Increases membrane permeability/BBB penetration.[1][2] |

Part 2: Visualization of Physicochemical Logic

The following diagram maps the decision logic for incorporating a

Figure 1: Decision logic for

Part 3: Synthetic Methodologies

Synthesizing

The Castagnoli-Cushman Reaction (CCR)

This is the most robust method for generating densely substituted piperidinone-like lactams (specifically isoquinolones or tetrahydroisoquinolines).[1][2] It involves the condensation of homophthalic anhydride with imines.[2][3][4]

-

Innovation: Recent protocols utilize Trifluoroethanol (TFE) as a solvent.[1][2][3] TFE activates the anhydride through hydrogen bonding, allowing the reaction to proceed without metal catalysts, even with electron-deficient trifluoromethyl imines.[1]

Cyclocondensation with Fluorinated Building Blocks

For simple piperidinones, the reaction of amines with ethyl 4,4,4-trifluoroacetoacetate and aldehydes (Hantzsch-like synthesis) is highly effective.[1] This modular approach allows for the introduction of the

Part 4: Experimental Protocol

Protocol: TFE-Promoted Castagnoli-Cushman Synthesis

Objective: Synthesis of a

Reagents:

-

Substrate A: Homophthalic Anhydride (1.0 equiv)[2]

-

Substrate B: Trifluoromethyl-imine (formed in situ or pre-formed from

-aldehyde + amine) (1.0 equiv)[1][2] -

Solvent: 2,2,2-Trifluoroethanol (TFE) [0.2 M concentration][1]

-

Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (

).[1][2]

Step-by-Step Workflow:

-